molecular formula C27H32N2O6 B1251739 Frankiamide

Frankiamide

Cat. No. B1251739
M. Wt: 480.6 g/mol
InChI Key: VOVIXJKPXLCBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Frankiamide is a natural product found in Pinus sylvestris and Frankia with data available.

Scientific Research Applications

Isolation and Biological Activity Frankiamide, an antibiotic produced by the symbiotic actinomycete Frankia strain AiPs1, has been isolated and characterized. It displays significant antimicrobial activity against a range of Gram-positive bacteria and pathogenic fungal strains. Notably, it is highly effective against Clavibacter michiganensis and the oomycete Phytophthora. Additionally, frankiamide has shown to inhibit calcium fluxes in rat pituitary tumor cells, suggesting potential applications in cellular physiology research (Haansuu et al., 2001).

Structural Revision and Nomenclature There has been a revision in the structural understanding of frankiamide. Originally identified based on NMR and MS data, further analysis through X-ray crystallography led to a structural revision of frankiamide, renaming it as demethyl (C-11) cezomycin. This highlights the importance of accurate structural elucidation in the field of natural product research (Klika et al., 2003).

Bioinformatics-Guided Identification of Related Compounds Expanding the understanding of sequence-function relationships in type II polyketide biosynthetic gene clusters, a bioinformatics-guided approach led to the identification of frankiamicin A from Frankia sp. EAN1pec. This approach underscores the potential of integrating bioinformatics and experimental methods in identifying and characterizing novel natural products, particularly in underexplored microbial genomes (Ogasawara et al., 2015).

Integration with Traditional Medicine Research In the context of traditional medicine, research has focused on compounds like frankincense, which is distinct but related in context to frankiamide. Studies have explored the anti-inflammatory and anti-cancer activities of frankincense and its chemical ingredients, demonstrating multiple mechanisms of action. This line of research intersects with the study of frankiamide by highlighting the medicinal potential of natural products derived from similar sources (Efferth & Oesch, 2020).

properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

3-hydroxy-13,18-dimethyl-19-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-20,21-dioxa-9-azatetracyclo[10.8.1.01,9.02,7]henicosa-2(7),3,5-triene-8,10-dione

InChI

InChI=1S/C27H32N2O6/c1-15-8-4-5-9-16(2)25(17(3)24(32)19-11-7-13-28-19)35-27-23-18(10-6-12-20(23)30)26(33)29(27)22(31)14-21(15)34-27/h6-7,10-13,15-17,21,25,28,30H,4-5,8-9,14H2,1-3H3

InChI Key

VOVIXJKPXLCBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC(C(OC23C4=C(C=CC=C4O)C(=O)N2C(=O)CC1O3)C(C)C(=O)C5=CC=CN5)C

synonyms

frankiamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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